
4-(2-Ethylphenyl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Ethylphenyl)but-3-en-2-one is an organic compound with a molecular formula of C12H14O It is a member of the butenone family, characterized by the presence of a butenone backbone with an ethylphenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Ethylphenyl)but-3-en-2-one can be achieved through several methods. One common approach involves the use of a Grignard reaction. In this method, ethyl acetoacetate is reacted with phenylmagnesium bromide to form the desired product. The reaction typically requires anhydrous conditions and is carried out in an ether solvent .
Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Ethylphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-(2-Ethylphenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mécanisme D'action
The mechanism of action of 4-(2-Ethylphenyl)but-3-en-2-one involves its interaction with various molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s effects are mediated through hydrogen bonding and van der Waals forces, which influence its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
4-Phenylbut-3-en-2-one: Similar in structure but lacks the ethyl group on the phenyl ring.
4-(4-Methylphenyl)but-3-en-2-one: Contains a methyl group instead of an ethyl group on the phenyl ring
Uniqueness: 4-(2-Ethylphenyl)but-3-en-2-one is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in physical properties, such as boiling point and solubility, as well as distinct biological effects.
Propriétés
Formule moléculaire |
C12H14O |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
(E)-4-(2-ethylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C12H14O/c1-3-11-6-4-5-7-12(11)9-8-10(2)13/h4-9H,3H2,1-2H3/b9-8+ |
Clé InChI |
KMAGAJXFAHGUCF-CMDGGOBGSA-N |
SMILES isomérique |
CCC1=CC=CC=C1/C=C/C(=O)C |
SMILES canonique |
CCC1=CC=CC=C1C=CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


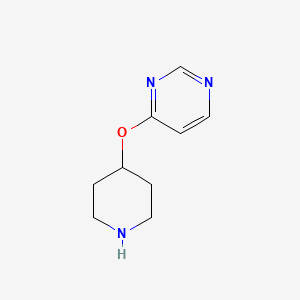
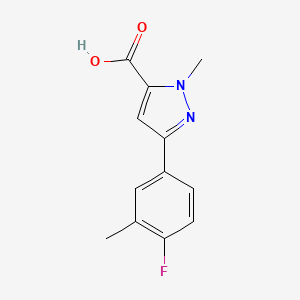

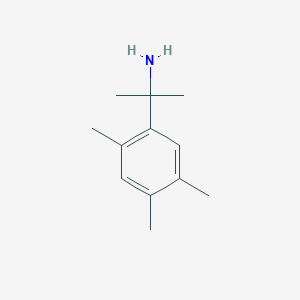

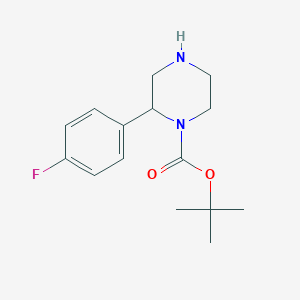

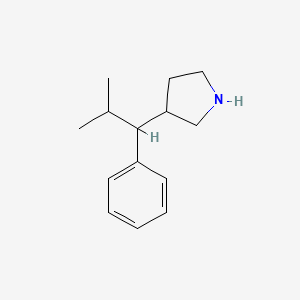
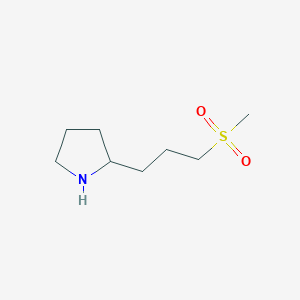
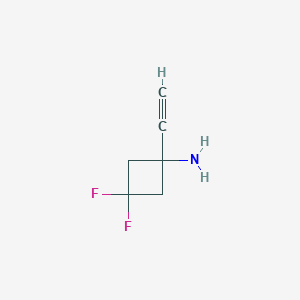

![{Bicyclo[2.2.0]hexan-2-yl}methanol](/img/structure/B13596452.png)


